molecular formula C5H6NaO5 B1591086 Monosodium oxoglurate CAS No. 22202-68-2

Monosodium oxoglurate

Cat. No. B1591086
CAS RN: 22202-68-2
M. Wt: 169.09 g/mol
InChI Key: GPRYXSKURSLOCH-UHFFFAOYSA-N
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Description

Monosodium oxoglurate (MSG) is an amino acid derivative that has been used in a variety of applications, ranging from food flavorings and preservatives to laboratory experiments. MSG is a white crystalline powder, odorless and slightly salty in taste. It is commonly used in the food industry as a flavor enhancer and preservative, and has also been used in scientific research applications.

Scientific Research Applications

  • Liver Regeneration Research

    • Field : Hepatology
    • Application : The establishment and application of the MSG-rat-liver regeneration model has important scientific significance and application value in further exploration of the complex mechanism of liver regeneration .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results suggest that the MSG-rat-liver regeneration model could be valuable for exploring the complex mechanism of liver regeneration .
  • Neurodegeneration Research

    • Field : Neuroscience
    • Application : This study rationalized the role of MSG in protein aggregation using different biophysical techniques such as absorption, far-UV CD, DLS, and ITC .
    • Methods : Kinetic measurements revealed that MSG causes significant enhancement of aggregation of BSA through a nucleation-dependent polymerization mechanism .
    • Results : The results suggest that even a low concentration of MSG is involved in the unfolding of the secondary structure of protein with the disappearance of original peaks and the formation of a unique peak in the far-UV CD .
  • Metabolic Syndrome Research

    • Field : Endocrinology
    • Application : MSG has been associated with metabolic syndrome in several studies .
    • Methods : In one study, newborn rats were intraperitoneially injected with 4 mg/kg of MSG dose for 5 days .
    • Results : This resulted in more advanced obesity and higher triglyceride levels in SHR rats as compared with WKY .
  • Glutamine Metabolism Research

    • Field : Biochemistry
    • Application : The aim of this study was to document the metabolic and physiological consequences of supplementation with 2% MSG (w/w) in rats .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the study are not detailed in the source .
  • Food Science Research

    • Field : Food Science
    • Application : MSG is a non-essential amino acid used as a flavor enhancer worldwide. It is naturally found in tomatoes, grapes, cheese, mushrooms, and other foods .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the study are not detailed in the source .
  • Zinc Anode Research

    • Field : Material Science
    • Application : MSG is used as an electrolyte additive to reconstruct the Zn anode/electrolyte interface and suppress Zn dendrite growth as well as H2 evolution .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the study are not detailed in the source .
  • Diabetes Induction Research

    • Field : Endocrinology
    • Application : MSG has been used in experimental studies on rats to induce diabetes .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the study are not detailed in the source .
  • Taste Enhancement

    • Field : Food Science
    • Application : MSG is used to enhance the taste of tobacco .
    • Methods : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the study are not detailed in the source .

properties

IUPAC Name

sodium;5-hydroxy-2,5-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTOGHHLNTXPTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

328-50-7 (Parent)
Record name Monosodium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

168.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosodium oxoglurate

CAS RN

22202-68-2, 17091-15-5
Record name Monosodium oxoglurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, 2-oxo-, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium hydrogen 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOSODIUM OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GFV60F71R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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